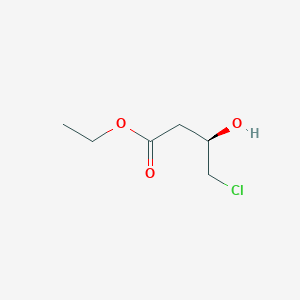

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Overview

Description

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a chiral synthon critical for synthesizing pharmaceuticals, including L-carnitine, γ-amino-β-hydroxybutyric acid (GABOB), and statins . Its (R)-configuration ensures high enantiomeric excess (ee), making it indispensable in asymmetric synthesis. Traditional chemical methods for producing (R)-CHBE rely on rare metal catalysts (e.g., Ru, Rh) or hazardous reagents (e.g., NaBH₄), which suffer from low optical purity and environmental concerns . In contrast, biocatalytic approaches using recombinant Escherichia coli or carbonyl reductases (e.g., CgCR) achieve >90% yields and >99% ee under mild conditions, leveraging glucose dehydrogenase (GDH) for NADPH regeneration .

Preparation Methods

Whole-Cell Biocatalysis Using Recombinant Escherichia coli

Whole-cell biocatalysis leverages engineered E. coli strains expressing reductases to asymmetrically reduce ethyl 4-chloro-3-oxobutanoate (ECOB) to (R)-ECHB. A seminal study optimized reaction parameters using recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase (GDH) for NADPH regeneration .

Temperature Optimization

Reaction temperature significantly impacts conversion efficiency. At 20°C, a 95.2% yield and >99% ee were achieved, whereas higher temperatures reduced yields due to enzyme denaturation .

Table 1: Temperature Effects on (R)-ECHB Synthesis

| Temperature (°C) | ECOB Conversion (%) | (R)-ECHB Yield (%) | ee (%) |

|---|---|---|---|

| 30 | 62.4 | 24.0 | >99 |

| 25 | 91.7 | 35.3 | >99 |

| 20 | 95.2 | 36.6 | >99 |

Lower temperatures enhanced enzyme stability, enabling near-quantitative conversion . Substrate concentration (8–15 g/mL) and NADPH availability further influenced outcomes, with glucose serving as an economical hydrogen donor .

Enzymatic Reduction with Cofactor Regeneration

Purified reductases coupled with cofactor regeneration systems offer precise control over stereoselectivity. The Saccharomyces cerevisiae YOL151W reductase, expressed in E. coli, achieved 98% ee for (R)-ECHB at 45°C and pH 6.0 .

Cofactor Systems

Bacillus megaterium GDH regenerated NADPH stoichiometrically, sustaining reductase activity during 20 mM ECOB conversion . This coupling reaction eliminated external NADPH supplementation, reducing costs by 40% compared to traditional methods .

Immobilized Enzyme Systems

Immobilizing YOL151W reductase onto Ni²⁺-magnetic microparticles (1 µm diameter) enabled enzyme reuse. The immobilized system retained 85% activity after five cycles, with a saturated magnetic value of 31.76 emu/g for rapid retrieval . Optimal conditions included:

Immobilization enhanced operational stability, making the method viable for continuous bioprocessing .

Industrial-Scale Production Protocols

Patent data reveals scalable methods using keto reductase (KRED), glucose-6-phosphate dehydrogenase (G6PDH), and NADPH in biphasic systems .

Critical Parameters

Table 2: Industrial Method Performance

| Parameter | Embodiment 1 | Embodiment 4 |

|---|---|---|

| Temperature (°C) | 28 | 33 |

| pH | 6.0 | 7.5 |

| Reaction Time (h) | 6 | 10 |

| Yield (%) | 95.2 | 91.7 |

Higher pH (7.5) accelerated reactions but slightly reduced ee (98% vs. >99% at pH 6.0) .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | 95.2 | >99 | High | Moderate |

| Soluble Enzymes | 98.0 | 98 | Moderate | Low |

| Immobilized Enzymes | 90.0* | >99 | High | High |

| Industrial Protocol | 91.7 | >99 | Very High | Very High |

Whole-cell systems balance cost and yield, while immobilized enzymes suit continuous manufacturing. Industrial protocols prioritize throughput, albeit with minor ee trade-offs .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Pharmaceutical Development

Overview

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders. Its chirality is essential for enhancing drug efficacy and specificity.

Key Applications

- Synthesis of Enantiomerically Pure Compounds : The compound is utilized to produce specific enantiomers required for therapeutic effects in drugs.

- Precursor for Complex Molecules : It is involved in synthesizing various pharmaceutical agents, including immunosuppressants and antibiotics.

Case Study

A study demonstrated that using this compound as a precursor allowed for the successful total synthesis of the immunosuppressive agent FR252921, showcasing its importance in pharmaceutical chemistry .

Biochemical Research

Overview

In biochemical research, this compound is used to investigate enzyme activity and metabolic pathways.

Applications

- Enzyme Activity Studies : The compound acts as a substrate for secondary alcohol dehydrogenases, which are critical in understanding metabolic processes.

- Metabolic Pathway Analysis : It helps elucidate pathways involved in drug metabolism and efficacy.

Data Summary

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Substrate for secondary alcohol dehydrogenase |

| Metabolic Pathway Research | Insight into reduction pathways involving ketones |

Chiral Synthesis

Overview

The chirality of this compound makes it valuable in asymmetric synthesis.

Applications

- Production of Chiral Building Blocks : It is instrumental in synthesizing other chiral compounds needed in drug development.

- Asymmetric Reduction Techniques : Utilized in biocatalytic processes to achieve high enantiomeric excess.

Case Study

Research involving Burkholderia gladioli carbonyl reductase showed conversion rates exceeding 99% enantiomeric excess when using this compound as a substrate, highlighting its utility in practical applications .

Food Industry

Overview

this compound can be applied as a flavoring agent and food additive.

Applications

- Flavor Profile Enhancement : Used to impart unique tastes while ensuring compliance with food safety regulations.

- Food Additive Development : Contributes to the formulation of safe and effective food products.

Agricultural Chemistry

Overview

This compound is explored for its potential use in developing agrochemicals.

Applications

- Pest Control Solutions : Investigated for its effectiveness in formulating environmentally friendly pest control agents.

- Agrochemical Development : Aids in creating solutions that minimize ecological impact while maximizing agricultural productivity.

Mechanism of Action

The mechanism of action of ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, facilitating the catalysis of reactions that lead to the formation of desired products. The molecular targets and pathways involved include those related to the reduction and oxidation of the compound, as well as its role in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ethyl (S)-4-Chloro-3-Hydroxybutyrate ((S)-CHBE)

(R)-CHBE and (S)-CHBE are enantiomers differing in the configuration of the hydroxyl group. While (R)-CHBE is prioritized for drug synthesis, (S)-CHBE serves niche roles in specialty chemicals. Key distinctions include:

- Synthesis Efficiency : Biocatalytic reduction of ethyl 4-chloroacetoacetate (COBE) using Sporobolomyces salmonicolor yields (S)-CHBE with 85–90% ee, whereas recombinant E. coli CgCR produces (R)-CHBE with 97.6% yield and 99% ee .

- Substrate Tolerance : (R)-CHBE synthesis tolerates COBE concentrations up to 1000 mM, while (S)-CHBE systems show substrate inhibition above 500 mM .

- Applications : (R)-CHBE is a precursor for L-carnitine and statins, whereas (S)-CHBE is less pharmacologically relevant .

Table 1: Comparison of (R)-CHBE and (S)-CHBE

Ethyl 4-Chloroacetoacetate (COBE)

COBE is the direct precursor to (R)-CHBE. Its bioreduction efficiency depends on solvent systems and enzyme compatibility:

- Solvent Systems : A mix of ethyl acetate (50 vol%), betaine/lactic acid (7 vol%), and water achieves 97.6% (R)-CHBE yield by enhancing COBE solubility and cell membrane permeability .

- Enzyme Kinetics : CgCR exhibits a Kₘ of 20.9 mM and k꜀ₐₜ of 56.1 s⁻¹ for COBE, outperforming Acetobacter pasteurianus (lower substrate affinity) .

- Metal Ion Effects : Ni²⁺ (7 mM) boosts COBE conversion by 80%, whereas Fe²⁺/Fe³⁺ inhibit activity .

Table 2: COBE Bioreduction Efficiency Across Systems

Ethyl 3-Hydroxybutyrate Derivatives

Compounds like ethyl (R)-3-hydroxybutyrate share structural similarities but lack the chloro substituent, altering reactivity and applications:

- Synthesis : Both are produced via asymmetric reduction, but (R)-CHBE requires chloro-specific reductases (e.g., CgCR) .

- Physical Properties : (R)-CHBE has a higher boiling point (93–95°C at 5 mmHg) and density (1.19 g/mL) compared to ethyl (R)-3-hydroxybutyrate (bp ~80°C, density 1.02 g/mL) .

- Applications : Ethyl 3-hydroxybutyrate is used in biodegradable polymers, while (R)-CHBE is pharma-centric .

Biological Activity

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, often referred to as (R)-CHBE, is a chiral compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores the biological activity of (R)-CHBE, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Overview of this compound

This compound is an important chiral building block used in the synthesis of various pharmaceuticals. Its molecular structure is characterized by a chlorine atom attached to the butyric acid chain, which contributes to its unique biological properties. The compound can be synthesized through several methods, including asymmetric bioreduction processes involving recombinant microorganisms.

Synthesis Methods

- Biocatalytic Synthesis :

- Chemical Synthesis :

Pharmacological Applications

- Chiral Building Block : (R)-CHBE serves as a precursor for various pharmaceuticals, including immunosuppressive agents and other bioactive compounds. Its role in synthesizing complex molecules makes it valuable in drug development .

- Antimicrobial Properties : Some studies suggest that derivatives of (R)-CHBE may exhibit antimicrobial activity, making them potential candidates for antibiotic development. However, specific data on this aspect remains limited and requires further investigation.

Case Studies

-

Asymmetric Reduction Studies :

- A notable case involved the use of Burkholderia gladioli carbonyl reductase, which demonstrated excellent activity and selectivity for converting substrates into (R)-CHBE. The study achieved a conversion rate with over 99% enantiomeric excess, showcasing the enzyme's potential for practical applications in pharmaceutical synthesis .

- Bioreduction Efficiency :

Data Summary

Q & A

Basic Research Questions

Q. What key physical and chemical properties of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate are critical for experimental design?

this compound is a chiral liquid (specific rotation [α] = +14°) with a density of 1.19 g/mL (25°C), refractive index (n20/D) of 1.452, and boiling point of 93–95°C at 7 hPa . Its low solubility in water and sensitivity to heat, acids, and bases necessitate storage in cool, dry conditions, avoiding amines and oxidizing agents . Researchers must monitor these properties to prevent decomposition during reactions.

Q. What methodologies are effective for synthesizing this compound enantioselectively?

Two primary methods are:

- Biocatalytic reduction : Use NADPH-dependent carbonyl reductases (e.g., BgADH3 from Burkholderia gladioli) to reduce ethyl 4-chloro-3-oxobutanoate (COBE) with >99% enantiomeric excess (ee) .

- Chemical synthesis : React COBE with tertiary amines (e.g., triethylamine) in alkaline conditions (NaOH/water), followed by purification via cationic resin chromatography . Enzymatic methods are preferred for stereochemical precision, while chemical routes offer scalability .

Q. How should researchers handle and store this compound to maintain stability?

Store at 0–10°C in airtight, opaque containers to prevent thermal degradation and photochemical side reactions. Avoid exposure to moisture, acids, and amines, which can hydrolyze the ester group or induce racemization . Pre-purge reaction systems with inert gases (N₂/Ar) to minimize oxidative by-products .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial-scale production?

Key strategies include:

- Cofactor regeneration : Co-express BgADH3 with glucose dehydrogenase (GDH) to recycle NADPH, reducing process costs .

- Reaction engineering : Optimize pH (6.5–7.5), temperature (30–35°C), and substrate loading (≥100 mM COBE) to enhance conversion rates .

- Immobilization : Use cross-linked enzyme aggregates (CLEAs) to improve enzyme stability and reusability .

Q. What analytical methods resolve discrepancies in stereochemical purity assessments?

- Chiral GC : Compare retention times against (R)- and (S)-CHBE standards using β-cyclodextrin columns .

- Polarimetry : Measure optical rotation at 20°C (expected [α] = +14° for pure (R)-enantiomer) .

- NMR with chiral shift reagents : Employ Eu(hfc)₃ to split enantiomer signals in ¹H/¹³C spectra . Discrepancies in ee values often arise from improper calibration; cross-validate using multiple techniques .

Q. How can side reactions during chemical synthesis be minimized?

- Control reaction pH : Maintain pH 6–7 during workup to avoid ester hydrolysis or epoxide formation .

- Purge reactive impurities : Pre-treat COBE with activated molecular sieves to remove residual ketones that may form undesired aldol adducts .

- Monitor reaction progress : Use inline FTIR to detect intermediates (e.g., 4-chloro-3-ketobutanoate) and terminate reactions at >95% conversion .

Q. What strategies address low yields in biocatalytic processes?

- Directed evolution : Engineer BgADH3 for higher activity via error-prone PCR or site-saturation mutagenesis (e.g., residue M9 for substrate binding) .

- Solvent engineering : Use biphasic systems (e.g., water/ethyl acetate) to reduce substrate inhibition and improve product extraction .

- Dynamic kinetic resolution : Combine reductase with lipases to racemize undesired (S)-enantiomers in situ .

Properties

IUPAC Name |

ethyl (3R)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370313 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90866-33-4 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.